molecular formula C9H18OS B11081656 6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol

6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol

Cat. No.: B11081656
M. Wt: 174.31 g/mol
InChI Key: XRMIWNBIATYIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol is a heterocyclic compound containing sulfur. It is part of the thiopyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiopyran ring with ethyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in aqueous sulfuric acid (H2SO4) to yield the desired thiopyran compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,3-dimethyl-tetrahydro-thiopyran-4-ol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other thiopyran derivatives .

Properties

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

6-ethyl-2,3-dimethylthian-4-ol

InChI

InChI=1S/C9H18OS/c1-4-8-5-9(10)6(2)7(3)11-8/h6-10H,4-5H2,1-3H3

InChI Key

XRMIWNBIATYIHB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(C(S1)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.